



## Cell viability and apoptosis assays for Fumonisin B2 toxicity studies

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Compound of Interest		
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# Application Notes and Protocols for Fumonisin B2 Toxicity Studies

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Fumonisin B2** (FB2) is a mycotoxin produced predominantly by Fusarium species, which are common contaminants of maize and other grains.[1] Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), FB2 poses a significant threat to human and animal health.[1] Its toxicity is primarily attributed to the disruption of sphingolipid metabolism.[2][3] Structurally similar to sphingoid bases like sphinganine and sphingosine, FB2 competitively inhibits the enzyme ceramide synthase.[2][3] This inhibition leads to the accumulation of free sphinganine and sphingosine and a depletion of complex sphingolipids, triggering a cascade of cellular events including oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[1][4]

These application notes provide detailed protocols for assessing the cytotoxicity and apoptotic effects of **Fumonisin B2** using common in vitro cell-based assays. The included methodologies for cell viability and apoptosis assays, along with data presentation guidelines and diagrammatic representations of key signaling pathways, offer a comprehensive resource for researchers studying the toxicological effects of this mycotoxin.





# Data Presentation: Fumonisin B2 In Vitro Cytotoxicity

The following table summarizes the cytotoxic effects of **Fumonisin B2** across various cell lines, providing an overview of effective concentration ranges and incubation times for experimental design.



Cell Line	Assay	FB2 Concentrati on	Incubation Time	Observed Effect	Reference(s
Turkey Lymphocytes	MTT	0.01-25 μg/mL	48, 72 hours	Dose-dependent inhibition of cell proliferation; IC50 of 0.4-5 µg/mL. FB2 was 3- to 4-fold more cytotoxic than FB1.	[5]
Primary Rat Hepatocytes	LDH Release	Up to 1000 μΜ	Not specified	Low cytotoxic effect observed.	[6]
LLC-PK1 (Pig Kidney Epithelial)	Cell Proliferation	≥ 70 μM	3 days	Inhibition of sphingolipid biosynthesis and decreased cell proliferation, leading to cell death.	[7]
Hek293 (Human Embryonic Kidney)	MTT	0-500 μmol/L	24 hours	IC50 estimated at 317.4 µmol/L.	[1][8]
IPEC (Porcine Intestinal Epithelial)	CCK-8	2.5-40 μM	48 hours	Dose- dependent decrease in cell viability.	[9]

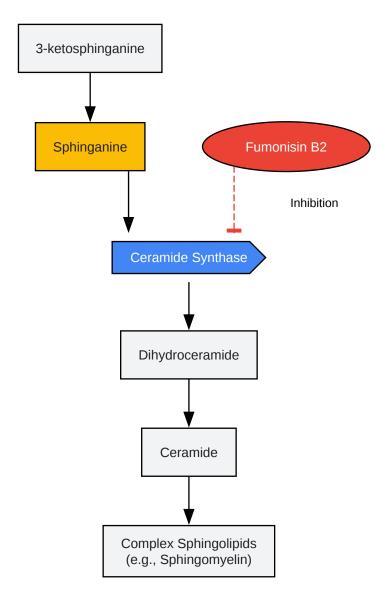


GES-1				Dose-	
(Human	Cell Viability	1.25–20 μΜ	48 hours	dependent	[10]
Gastric				decrease in	
Epithelial)				cell viability.	

## **Key Signaling Pathways in Fumonisin B2 Toxicity**

1. Disruption of Sphingolipid Metabolism:

**Fumonisin B2**'s primary mode of action is the inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway. This leads to an accumulation of sphinganine and sphingosine and a reduction in ceramide and more complex sphingolipids.









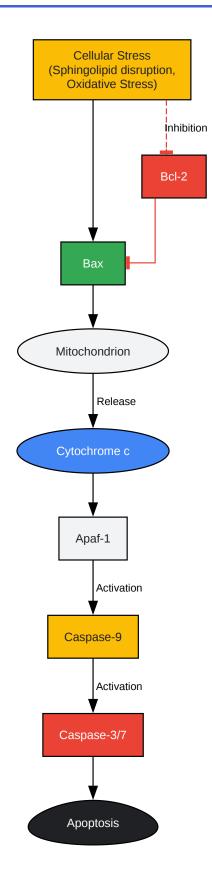
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Fumonisin B2 inhibits ceramide synthase, disrupting sphingolipid biosynthesis.

2. Induction of Mitochondrial Apoptosis:

The cellular stress induced by **Fumonisin B2**, including the disruption of sphingolipid metabolism and increased oxidative stress, converges on the mitochondria, leading to the initiation of the intrinsic apoptotic pathway.





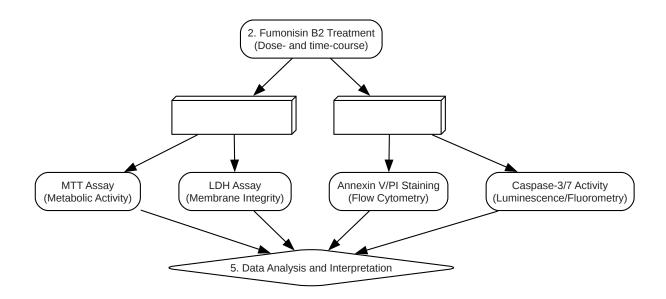
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FB2 induces apoptosis via the mitochondrial pathway.



## **Experimental Workflow**

A typical workflow for assessing the cytotoxicity and apoptotic effects of **Fumonisin B2** involves a series of assays to provide a comprehensive understanding of its toxicological profile.



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General workflow for **Fumonisin B2** toxicity assessment.

## **Experimental Protocols Cell Viability Assessment: MTT Assay**

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

### Materials:

Cell line of interest (e.g., Hek293, IPEC)



- Complete cell culture medium
- Fumonisin B2 stock solution
- 96-well clear flat-bottom plates
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Microplate reader

### Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g.,  $1 \times 10^4$  to  $5 \times 10^4$  cells/well) in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- Fumonisin B2 Treatment: Prepare serial dilutions of Fumonisin B2 in culture medium.
   Remove the existing medium from the wells and add 100 μL of the FB2 dilutions. Include untreated control wells (medium only) and solvent control wells if applicable. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium containing MTT. Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A
  reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate cell viability as a percentage of the untreated control.



## Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.

### Materials:

- Cell line of interest
- · Complete cell culture medium
- Fumonisin B2 stock solution
- 96-well clear flat-bottom plates
- LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
- Lysis solution (for positive control)
- Microplate reader

### Protocol:

- Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release) which will be treated with a lysis solution.
- Supernatant Collection: After the incubation period with FB2, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.
- Assay Reaction: Carefully transfer a portion of the supernatant (typically 50  $\mu$ L) from each well to a new 96-well plate.
- Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.



- Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
- Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
- Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

## Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

### Materials:

- Cell line of interest
- Complete cell culture medium
- Fumonisin B2 stock solution
- 6-well plates or culture flasks
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- 1X Binding Buffer
- Flow cytometer

#### Protocol:



- Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with
   Fumonisin B2 as described previously. Include an untreated control.
- Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
- Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of Annexin V-FITC and 5 μL of PI. Gently vortex.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Sample Acquisition: Add 400  $\mu$ L of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.
- Data Analysis: Use appropriate software to analyze the flow cytometry data, gating on the cell population and quantifying the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

## **Apoptosis Confirmation: Caspase-3/7 Activity Assay**

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal, which is proportional to the caspase activity.

### Materials:

- Cell line of interest
- Complete cell culture medium
- Fumonisin B2 stock solution



- 96-well white or black flat-bottom plates (for luminescence or fluorescence, respectively)
- Caspase-Glo® 3/7 Assay System or similar
- Luminometer or fluorometer

#### Protocol:

- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Fumonisin B2 as described for the MTT assay.
- Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
- Reagent Addition: After the treatment period, allow the plate and the reagent to equilibrate to room temperature. Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well (e.g., 100 µL).
- Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.
- Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
- Data Analysis: Express the results as relative light units (RLU) or relative fluorescence units (RFU) and normalize to the untreated control to determine the fold-change in caspase-3/7 activity.

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